molecular formula C22H22O12 B015472 Mearnsitrin CAS No. 30484-88-9

Mearnsitrin

Cat. No.: B015472
CAS No.: 30484-88-9
M. Wt: 478.4 g/mol
InChI Key: NAQNISJXKDSYJD-DHWIRCOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mearnsitrin is a natural coloring substance belonging to the class of compounds known as flavonoids. It is a yellow crystalline powder that is slightly soluble in water. This compound is primarily found in certain plants, such as lichen plants and yellow flower wind Suzuki . It is often used as a food additive and natural food colorant, providing yellow or orange hues to food products. Additionally, this compound exhibits antioxidant and anti-inflammatory properties, making it useful in health products and pharmaceuticals .

Preparation Methods

Mearnsitrin can be extracted and isolated from plants. A common extraction method involves using organic solvents such as ethyl acetate or ethanol to extract the this compound-containing plant material. The extract is then purified through processes like distillation and crystallization . Industrial production methods follow similar extraction and purification steps, ensuring the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Mearnsitrin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mearnsitrin has a wide range of scientific research applications:

Mechanism of Action

Mearnsitrin exerts its effects through various molecular targets and pathways. It interacts with enzymes and proteins involved in oxidative stress and inflammation, modulating their activity. For example, this compound has been shown to inhibit the SARS-CoV-2 main protease, demonstrating its potential as an antiviral agent . The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage in cells.

Comparison with Similar Compounds

Mearnsitrin is similar to other flavonoids such as myricetin, quercetin, and kaempferol. it is unique due to its specific chemical structure and properties. Similar compounds include:

Properties

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQNISJXKDSYJD-DHWIRCOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318239
Record name Mearnsitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30484-88-9
Record name Mearnsitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30484-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mearnsitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mearnsitrin
Reactant of Route 2
Reactant of Route 2
Mearnsitrin
Reactant of Route 3
Reactant of Route 3
Mearnsitrin
Reactant of Route 4
Reactant of Route 4
Mearnsitrin
Reactant of Route 5
Mearnsitrin
Reactant of Route 6
Mearnsitrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.